molecular formula C23H24N4O6S2 B2752931 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 958967-19-6

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2752931
CAS No.: 958967-19-6
M. Wt: 516.59
InChI Key: XPBVFQIMCOMOEH-UHFFFAOYSA-N
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Description

"N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide" is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 4-(morpholinosulfonyl)benzamide moiety at position 2.

The synthesis of analogous compounds typically involves Friedel-Crafts reactions, nucleophilic additions, and cyclization steps, as seen in the preparation of sulfonyl-containing hydrazinecarbothioamides and 1,2,4-triazole derivatives . Structural confirmation relies on spectral techniques such as IR (e.g., absence of νS-H at 2500–2600 cm⁻¹ confirming thione tautomers) and NMR .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S2/c1-32-18-6-4-17(5-7-18)27-22(20-14-34(29)15-21(20)25-27)24-23(28)16-2-8-19(9-3-16)35(30,31)26-10-12-33-13-11-26/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBVFQIMCOMOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a methoxyphenyl moiety and thieno[3,4-c]pyrazole framework, contributing to its diverse pharmacological properties. Its molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S with a molecular weight of approximately 446.86 g/mol .

Structural Characteristics

FeatureDescription
Molecular FormulaC20H22N4O4S
Molecular Weight446.86 g/mol
Functional GroupsMethoxy, Thieno[3,4-c]pyrazole
Framework TypeHeterocyclic Compound

The primary mechanism of action for this compound appears to involve the inhibition of specific kinases that regulate metabolic pathways related to glucose and fatty acid metabolism. These kinases are critical for cellular energy production and homeostasis .

Target Kinases

  • AMPK (AMP-activated protein kinase) : Involved in cellular energy regulation.
  • PI3K/Akt pathway : Plays a role in cell growth and survival.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
  • Antimicrobial Activity : It demonstrates activity against certain bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity : A study evaluated the effects of the compound on HCT-116 colon carcinoma cells, reporting an IC50 value of 6.2 μM, indicating significant antiproliferative effects .
  • Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation, treatment with this compound reduced pro-inflammatory cytokine levels significantly compared to controls.
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing comparable efficacy to standard antibiotics .

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of this compound exhibit antifungal properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound showed in vitro antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. However, further studies are needed to evaluate its in vivo efficacy and safety profile.

Anticancer Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide has been shown to possess anticancer properties. Studies have found that thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer), with IC50 values ranging from 3.96 µM to 5.87 µM. This suggests a potent activity against these cell lines.

Kinase Inhibition

The compound may target various kinases involved in regulating glucose and fatty acid metabolism. Similar compounds have been found to inhibit kinase activity by competing for ATP binding sites, potentially leading to alterations in metabolic pathways that affect cellular energy production and other downstream effects.

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to modulate enzyme or receptor activities, influencing key signaling pathways involved in inflammation and cancer progression. It has been suggested that the compound may inhibit specific kinases or interact with DNA.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation. Similar compounds have shown varied pharmacokinetic profiles, including absorption and distribution in the body, metabolism by the liver, and excretion through the kidneys.

Case Study 1: Antifungal Efficacy

A study explored the antifungal efficacy of this compound against clinically relevant fungal strains. The results indicated significant inhibition at certain concentrations but highlighted the need for further research to establish effective dosing regimens and safety profiles in clinical settings.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of thieno[3,4-c]pyrazole derivatives related to this compound. The study demonstrated significant cytotoxic effects on various cancer cell lines while also evaluating the molecular pathways involved in apoptosis induction.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure R₁ (Position 2) R₂ (Position 3) Notable Properties/Activity
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl 4-(Morpholinosulfonyl)benzamide Enhanced solubility (morpholine), potential H-bonding
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Methoxybenzamide Fluorine substituent may increase lipophilicity and metabolic stability
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole 2,4-Difluorophenyl 4-(Phenylsulfonyl)phenyl LOX inhibition (IC₅₀: 1.92 μM for pyrazole analogues)
4-{3-Amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide Pyrazole 4-Methylphenyl Benzenesulfonamide Potent LOX inhibitor (IC₅₀: 1.92 μM)

Key Observations:

Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to phenylsulfonyl or halophenyl substituents in analogues (e.g., compounds [7–9] in ) due to the polar morpholine ring .

Metabolic Stability :

  • Fluorine substituents (e.g., in the fluorophenyl analogue) may reduce metabolic degradation compared to methoxy groups, but at the cost of reduced electronic donation .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data

Compound Type IR Absorptions (cm⁻¹) NMR Features (¹H/¹³C) Reference
Target Compound νC=O (1663–1682), νC=S (1247–1255) Aromatic protons (δ 7.2–8.1), morpholine (δ 3.5–3.7)
1,2,4-Triazole [7–9] νC=S (1247–1255), νNH (3278–3414) Triazole protons (δ 8.3–8.5), sulfonyl (δ 125–130 ppm)
Pyrazole Inhibitor ii νC=N (1600–1650), νNH (3300–3400) Pyrazole protons (δ 7.8–8.0), sulfonamide (δ 7.5–7.7)

Key Insights:

  • The target compound’s IR spectrum lacks νS-H (~2500–2600 cm⁻¹), confirming its stability in the thione form, akin to triazole derivatives .
  • ¹³C-NMR signals for the morpholinosulfonyl group (e.g., δ 50–55 ppm for morpholine carbons) distinguish it from simpler sulfonamide analogues .

Hypothetical Pharmacological Implications

While direct activity data for the target compound is unavailable, structural parallels suggest:

  • LOX Inhibition Potential: The pyrazole-triazole hybrid core may mimic compound ii’s LOX inhibition (IC₅₀: 1.92 μM) via hydrophobic interactions with the enzyme’s active site .
  • Kinase Selectivity: The morpholinosulfonyl group could enhance selectivity for kinases with polar binding pockets, unlike halogenated analogues that favor lipophilic environments .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically begins with constructing the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene derivatives and hydrazines under controlled conditions. Subsequent steps involve introducing the 4-methoxyphenyl group and the morpholinosulfonylbenzamide moiety. Key challenges include minimizing side reactions during sulfonation and amide coupling. Purity optimization requires rigorous reaction monitoring (e.g., TLC/HPLC) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography, using programs like SHELXL , resolves absolute stereochemistry and intermolecular interactions. Infrared (IR) spectroscopy identifies functional groups like sulfonamide and amide bonds .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory screening : COX-2 inhibition assays. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validation .

Q. How does the morpholinosulfonyl group influence solubility and bioavailability?

The morpholine ring enhances water solubility via hydrogen bonding, while the sulfonyl group improves metabolic stability. LogP calculations and experimental solubility tests (e.g., shake-flask method in PBS) quantify these effects. Comparative studies with non-sulfonylated analogs highlight the group’s role in pharmacokinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity across studies?

Discrepancies may arise from:

  • Synthetic impurities : Validate purity via HPLC (>95%) and repeat assays.
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Structural analogs : Confirm the compound’s identity (e.g., NOESY NMR to rule out isomerism) .

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

SAR approaches include:

  • Functional group substitution : Replace the methoxyphenyl with halogenated or nitro groups to modulate electron density.
  • Scaffold hopping : Compare activity with benzothiazole or indole-based analogs.
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or tubulin .

Q. What experimental designs validate target engagement in mechanistic studies?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
  • Knockdown/knockout models : CRISPR-Cas9 gene editing to assess dependency on putative targets.
  • Metabolic profiling : LC-MS/MS to track downstream metabolite changes in treated cells .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether).
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate hepatic clearance, CYP inhibition, and hERG channel liability.
  • Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

Q. How do crystal packing and intermolecular forces affect solid-state stability?

Analyze X-ray diffraction data to identify:

  • Hydrogen-bonding networks : Between sulfonyl oxygen and amine groups.
  • π-π stacking : Between aromatic rings in the thienopyrazole core.
    Stability under humidity/temperature is tested via accelerated aging studies (ICH guidelines) .

Methodological Notes

  • SHELX is critical for refining crystallographic data .
  • HPLC protocols must specify columns (C18), mobile phases (acetonitrile/water), and detection wavelengths (UV 254 nm) .
  • Docking studies require PDB structures (e.g., 1M17 for EGFR) and validation via mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.